molecular formula C4H9NO B1604557 Oxazolidine, 3-methyl- CAS No. 27970-32-7

Oxazolidine, 3-methyl-

Cat. No. B1604557
CAS RN: 27970-32-7
M. Wt: 87.12 g/mol
InChI Key: FNKSTXGVEUSZJJ-UHFFFAOYSA-N
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Description

Oxazolidine is a five-membered heterocyclic ring with the chemical formula (CH₂)₃(NH)O . Unlike its close relative, isoxazolidine , the oxygen atom and NH groups in oxazolidine are not mutually bonded. Oxazolidines can have substituents on carbon and/or nitrogen, leading to various derivatives. These compounds find applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers .


Molecular Structure Analysis

The structure of 3-methyl-oxazolidine (also known as 2-oxazolidinone, 3-methyl- ) consists of a five-membered ring with one nitrogen and one oxygen atom. It was first synthesized in 1884. The proper assignment of its structure occurred five years later .


Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, leading to the cleavage of the ring. Their reactivity depends on the substituents present. They can participate in various reactions, including ring-opening reactions, amidation, and cyclization. Some oxazolidine derivatives occur naturally and play roles in post-translational modifications of proteins or as components of alkaloids .


Physical And Chemical Properties Analysis

  • Boiling Point : 200°C (392°F) at 20 torr

Scientific Research Applications

1. Applications in Medicine and Industry

Oxazolidines, including 3-methyl-oxazolidine, have intriguing applications due to their unique properties, making them suitable for use in both medicine and industry. Their significance is also highlighted in enantioselective synthesis, a process important for creating planar-chiral compounds (Fazylov et al., 2013).

2. Role in Collagen Fibril Formation and Stabilization

Oxazolidine E, a variant of oxazolidine, has been found to contribute to the hydrothermal stability of collagen. Research on this compound reveals its ability to form methylol and Schiff-base adducts with collagen peptides, indicating a stabilizing effect on the collagen matrix without hindering its structural formation (Choudhury et al., 2007).

3. Development of Novel Oxazolidine Derivatives

Innovative methods have been developed to create new oxazolidine derivatives with enhanced stability. These developments are crucial for their practical applications, such as in the synthesis of oxazolinylepoxides and aziridines (Capriati et al., 2001).

4. Structural and Electronic Effects in Asymmetric Synthesis

Research on oxazolidine ligands derived from ephedrine highlights their role in asymmetric synthesis, specifically in the enantioselective addition of diethylzinc to aldehydes. The structure of these ligands is critical in determining the outcomes of these reactions (Błocka et al., 2010).

5. Interactions with Collagens in Biomaterials

Oxazolidines, particularly oxazolidine A and E, have been studied for their interactions with collagens in biomaterials. Their ability to form cross-links with collagen amino acid side chains is crucial for their application in the leather industry and potentially in other biomaterials (Choudhury et al., 2007).

6. Role in Anticancer Research

Oxazolidine compounds, due to their heterocyclic nature, have been explored for their potential in anticancer research. These compounds' structural and chemical diversity makes them suitable candidates for drug discovery in this field (Chiacchio et al., 2020).

Future Directions

Research on oxazolidines continues, exploring their synthetic methods, applications, and potential biological activities. Investigating novel derivatives and optimizing their properties remains an exciting avenue for future studies .

properties

IUPAC Name

3-methyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKSTXGVEUSZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075220
Record name Oxazolidine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolidine, 3-methyl-

CAS RN

27970-32-7
Record name 3-Methyloxazolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolidine, 3-methyl-
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Record name Oxazolidine, 3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloxazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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